Benzene, 1-(1-chlorocyclopropyl)-4-methoxy-
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Overview
Description
Benzene, 1-(1-chlorocyclopropyl)-4-methoxy- is an organic compound with a unique structure that combines a benzene ring with a 1-chlorocyclopropyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-chlorocyclopropyl)-4-methoxy- typically involves the reaction of 1-chlorocyclopropylbenzene with methoxybenzene under specific conditions. One common method involves the use of a Grignard reagent, where 1-chlorocyclopropylbenzene is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent. This intermediate is then reacted with methoxybenzene to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the solvents used .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1-chlorocyclopropyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorocyclopropyl group can be reduced to a cyclopropyl group.
Substitution: The chlorine atom in the chlorocyclopropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclopropyl derivatives.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
Benzene, 1-(1-chlorocyclopropyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-chlorocyclopropyl)-4-methoxy- involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorocyclopropyl group can undergo metabolic transformations. These interactions and transformations can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Chlorocyclopropylbenzene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxybenzyl chloride: Contains a methoxy group but lacks the cyclopropyl ring, leading to different applications and reactivity.
Uniqueness
Benzene, 1-(1-chlorocyclopropyl)-4-methoxy- is unique due to the combination of the chlorocyclopropyl and methoxy groups on the benzene ring.
Properties
IUPAC Name |
1-(1-chlorocyclopropyl)-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCIUQHFLWFBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483698 |
Source
|
Record name | Benzene, 1-(1-chlorocyclopropyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60068-27-1 |
Source
|
Record name | Benzene, 1-(1-chlorocyclopropyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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